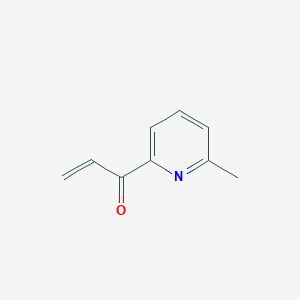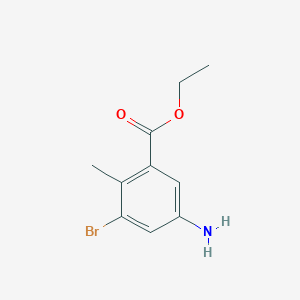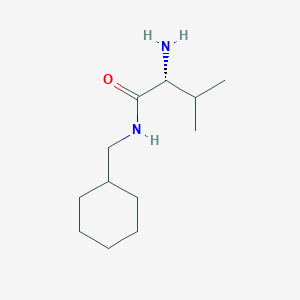
1-(6-Methylpyridin-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
1-(6-Methylpyridin-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical and Photophysical Properties : A study reported the synthesis and characterization of photoactive complexes containing 6-methylpyridin-2-yl)benzo[d]-X-azole and investigated their electrochemical behavior and photophysical properties (Gobetto et al., 2006).
Potential in Osteoporosis Treatment : Research identified a compound as a potent and selective antagonist of the alpha(v)beta(3) receptor, with promising in vitro and in vivo profiles for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Pharmacokinetics in Anti-fibrosis Drug Development : A novel ALK5 inhibitor, showing potential as an oral anti-fibrotic drug, was examined for its pharmacokinetics and metabolism, demonstrating significant potential in fibrosis treatment (Kim et al., 2008).
Antiparkinsonian Activity : A study synthesized stereoisomers of a compound with potential antiparkinsonian activity, demonstrating effectiveness in animal models (Ardashov et al., 2011).
Discovery of New Derivatives from Marine Fungi : Research focused on the isolation of new 6-methylpyridinone derivatives from a marine fungus, contributing to the field of natural product chemistry (Chen et al., 2017).
Development of HIV-1-specific Reverse Transcriptase Inhibitors : A series of 2-pyridinone derivatives were developed as potent specific reverse transcriptase inhibitors, offering insights into HIV-1 treatment strategies (Hoffman et al., 1993).
Synthesis and Characterisation of Chemical Compounds : A study reported the unexpected synthesis and characterisation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, expanding the knowledge of chemical synthesis (Percino et al., 2005).
Novel Ligands in Platinum and Palladium Complexes : Research synthesized complexes containing the ligand 6-(methylpyridin-2-yl)acetate, exploring their structure and reactivity, which could have implications in medicinal chemistry (Ma et al., 2005).
Eigenschaften
IUPAC Name |
1-(6-methylpyridin-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-9(11)8-6-4-5-7(2)10-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJMUGDFEMBBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(dimethylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B7940860.png)

amine](/img/structure/B7940872.png)


![Methyl 2-[(2R)-2-amino-N,3-dimethylbutanamido]acetate](/img/structure/B7940884.png)
![(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid](/img/structure/B7940888.png)





![4-[(Piperidin-4-yl)methyl]quinoline](/img/structure/B7940943.png)
